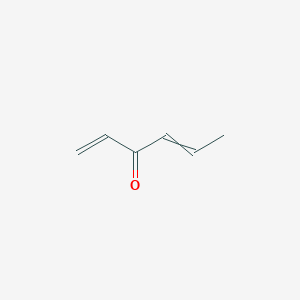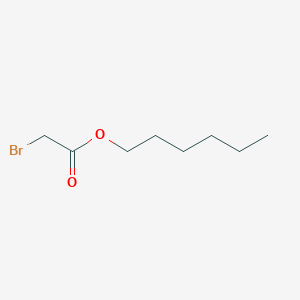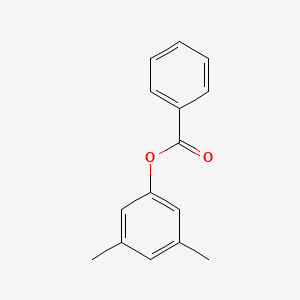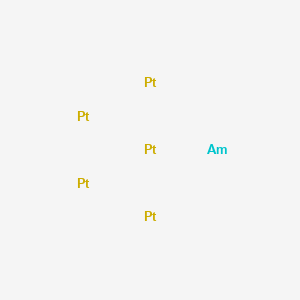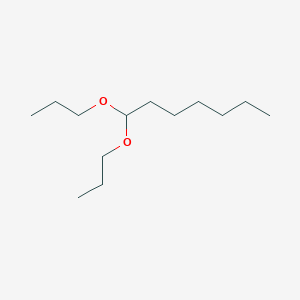
1,1-Dipropoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dipropoxyheptane: is an organic compound with the molecular formula C13H28O2 . It is also known by other names such as Heptanal-dipropylacetal and Oenanthol-dipropylacetal . This compound is characterized by its two propoxy groups attached to the first carbon of a heptane chain. It is a colorless liquid with a density of 0.844 g/cm³ and a boiling point of 229.6°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,1-Dipropoxyheptane can be synthesized through the acetalization of heptanal with propanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:
Heptanal+2PropanolAcid Catalystthis compound+Water
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions:
1,1-Dipropoxyheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and propanal.
Reduction: Reduction reactions can convert it back to heptanal and propanol.
Substitution: The propoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Heptanoic acid and propanal.
Reduction: Heptanal and propanol.
Substitution: Various alkoxy-heptane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1,1-Dipropoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Medicine: Research into its potential as a drug intermediate or in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mecanismo De Acción
The mechanism of action of 1,1-Dipropoxyheptane involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The propoxy groups can be cleaved enzymatically, releasing heptanal and propanol, which can then enter metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
Comparación Con Compuestos Similares
1,1-Dimethoxyheptane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxyheptane: Contains ethoxy groups instead of propoxy groups.
1,1-Dibutoxyheptane: Contains butoxy groups instead of propoxy groups.
Uniqueness:
1,1-Dipropoxyheptane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it has a higher boiling point and different reactivity patterns due to the longer alkyl chains .
Propiedades
Número CAS |
6290-36-4 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1-dipropoxyheptane |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-13(14-11-5-2)15-12-6-3/h13H,4-12H2,1-3H3 |
Clave InChI |
NBPQSTOYCABCNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


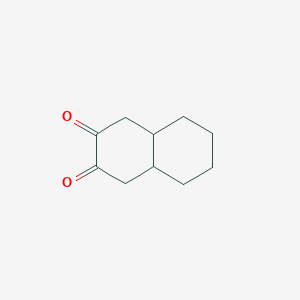
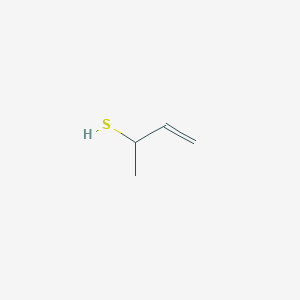
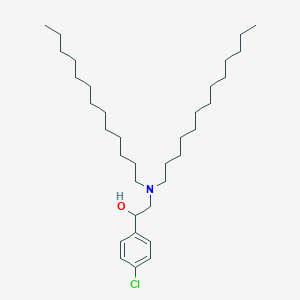
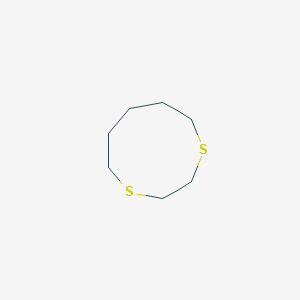
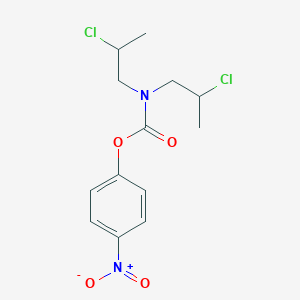
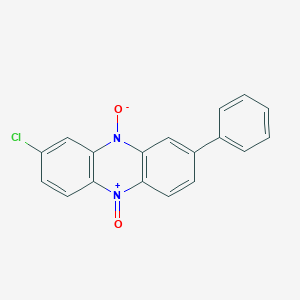
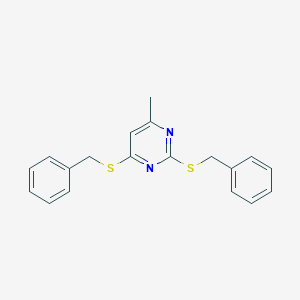

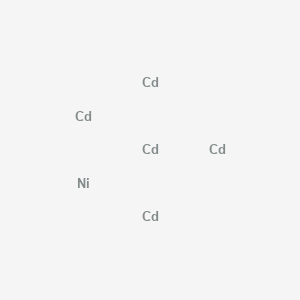
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
